molecular formula C52H82N4O14 B10800611 Gqh5N7U72P CAS No. 943344-58-9

Gqh5N7U72P

Cat. No.: B10800611
CAS No.: 943344-58-9
M. Wt: 987.2 g/mol
InChI Key: ZRGZTIAIHNUMCZ-DQKXIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gqh5N7U72P involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis in specialized facilities. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use as a reference standard. The production methods are designed to minimize impurities and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Gqh5N7U72P undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .

Scientific Research Applications

Gqh5N7U72P has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Gqh5N7U72P involves its interaction with specific molecular targets and pathways. It has been shown to induce autophagy via the AKT-mTOR signaling pathway in HEK293T cells. Additionally, it increases autophagy flux and reduces mutant alpha-synuclein levels in mouse primary neurons, potentially through independent mechanisms . These interactions highlight its potential therapeutic applications in neurodegenerative diseases and other medical conditions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Gqh5N7U72P include:

Uniqueness

This compound is unique due to its specific molecular structure and its ability to induce autophagy via the AKT-mTOR signaling pathway. This sets it apart from other similar compounds, which may not exhibit the same level of efficacy or specificity in targeting these pathways .

Properties

CAS No.

943344-58-9

Molecular Formula

C52H82N4O14

Molecular Weight

987.2 g/mol

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C24H38N2O4.C4H6O6/c2*1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21;5-1(3(7)8)2(6)4(9)10/h2*11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27);1-2,5-6H,(H,7,8)(H,9,10)/t2*20-,24-;1-,2-/m111/s1

InChI Key

ZRGZTIAIHNUMCZ-DQKXIDSGSA-N

Isomeric SMILES

CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.